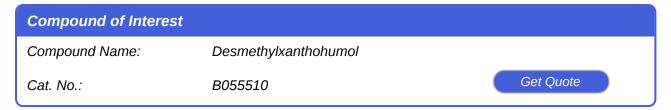


Desmethylxanthohumol: A Technical Guide to Initial In Vitro Bioactivity

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Desmethylxanthohumol (DMX) is a naturally occurring prenylated chalcone found in the female inflorescences (hops) of the Humulus lupulus L. plant. Structurally related to the more abundant xanthohumol (XN), DMX serves as a biosynthetic precursor to a variety of other prenylflavonoids.[1] Notably, it can readily isomerize into 6-prenylnaringenin (6-PN) and the potent phytoestrogen 8-prenylnaringenin (8-PN).[2] Initial in vitro investigations have revealed that DMX possesses a spectrum of biological activities, including anti-cancer, anti-inflammatory, and antioxidant effects, positioning it as a molecule of interest for further pharmacological research.[2]

Anti-Cancer Bioactivity

The anti-cancer properties of **Desmethylxanthohumol** have been explored through various in vitro models, primarily focusing on its ability to induce apoptosis and inhibit cell proliferation.

Apoptosis Induction

Early studies identified DMX as a potent inducer of apoptosis. In assays involving lymphoid leukemic cells, DMX demonstrated significant apoptosis-inducing capabilities.[2] Further investigation showed that it triggers cell death through the mitochondrial pathway in Burkitt's



lymphoma cells (BJAB) and in primary lymphoblasts from childhood acute lymphoblastic leukemia (ALL).

Antiproliferative Activity

While DMX has shown antiproliferative effects, studies comparing it to its parent compound, xanthohumol (XN), and its derivatives suggest its activity can be cell-line dependent. In a study using human prostate cancer cell lines (PC-3 and DU145), DMX was found to be the least active of the hop flavonoids tested, though it still contributed to the overall anti-proliferative profile of this family of compounds.[3] Specific quantitative data remains limited in the public domain, with most studies focusing on the more potent related compounds.

Table 1: Antiproliferative Activity of Hop-Derived Prenylflavonoids (72h Incubation)

Compound	Cell Line	IC50 (μM)
Xanthohumol (XN)	DU145 (Prostate)	12.3 ± 1.1[3]
Xanthohumol (XN)	PC-3 (Prostate)	13.2 ± 1.1[3]
6-Prenylnaringenin (6-PN)	PC-3 (Prostate)	18.4 ± 1.2[3]
8-Prenylnaringenin (8-PN)	PC-3 (Prostate)	33.5 ± 1.0[3]
8-Prenylnaringenin (8-PN)	DU145 (Prostate)	43.1 ± 1.2[3]
Isoxanthohumol (IX)	PC-3 (Prostate)	45.2 ± 1.1[3]
Isoxanthohumol (IX)	DU145 (Prostate)	47.4 ± 1.1[3]

| **Desmethylxanthohumol** (DMX) | PC-3, DU145 | Noted as the least active; specific IC50 not provided.[3] |

Note: Data for related compounds are provided for context due to the limited availability of specific IC50 values for DMX.

Inhibition of Key Signaling Pathways

The PI3K/Akt/mTOR pathway is a critical signaling cascade that promotes cell survival, growth, and proliferation and is often dysregulated in cancer.[4][5][6] Many natural flavonoids exert their





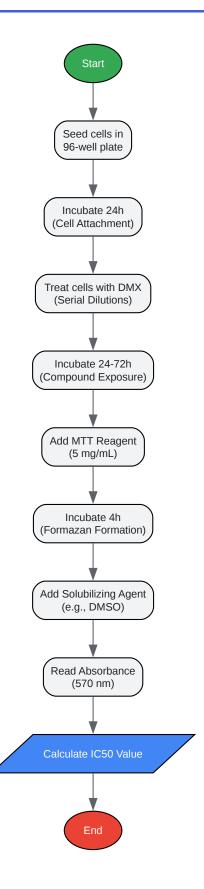


anticancer effects by inhibiting this pathway.[6][7] While direct studies on DMX are sparse, its structural analog xanthohumol has been shown to modulate PI3K/Akt signaling, suggesting a probable mechanism of action for DMX and other hop-derived flavonoids.[4][8] Inhibition typically involves reducing the phosphorylation of key kinases like Akt and mTOR, leading to downstream effects that suppress cell growth and induce apoptosis.[7]

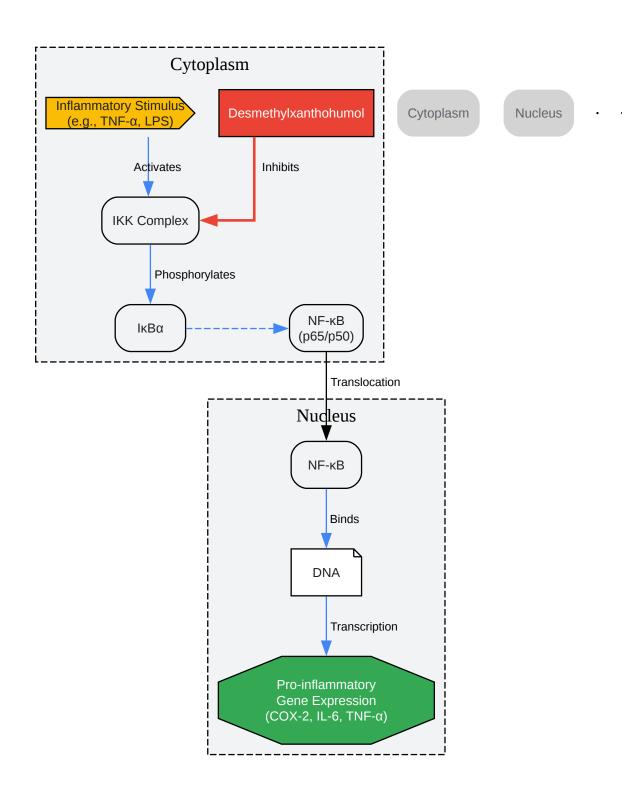












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